Melting Point Differentiation: Meta- vs. Para-Substituted Trifluoromethyl Phenylpropanediones
The meta-substituted target compound exhibits a melting point of 25-26 °C, existing as a solid at standard ambient temperature (25 °C), whereas its para-substituted analog (1-[4-(trifluoromethyl)phenyl]propane-1,2-dione, CAS 10557-13-8) has a melting point of 30-32 °C . This 5-6 °C difference reflects distinct crystal packing energies arising from the regioisomeric substitution pattern. For procurement and experimental workflows, this translates to different handling characteristics: the meta isomer may be near its melting transition at typical laboratory temperatures, potentially requiring refrigerated storage (2-8 °C) to maintain solid integrity, while the para isomer remains solid under the same conditions .
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 25-26 °C |
| Comparator Or Baseline | 1-[4-(Trifluoromethyl)phenyl]propane-1,2-dione (CAS 10557-13-8): 30-32 °C |
| Quantified Difference | Δ 5-6 °C |
| Conditions | Reported literature and vendor specification values |
Why This Matters
Melting point differences directly impact storage requirements, weighing accuracy, and formulation consistency; selecting the wrong regioisomer without this awareness can lead to unexpected handling issues and compromised experimental reproducibility.
